1-(2-Propynyl)-1H-indole-2,3-dione

Description

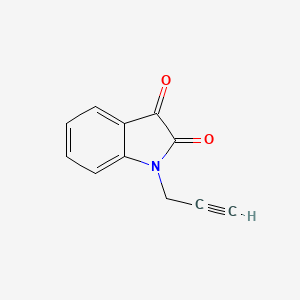

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVPLJCIKWDYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365569 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4290-87-3 | |

| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-(2-Propynyl)-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Propynyl)-1H-indole-2,3-dione, also known as N-propargyl isatin, is a synthetic organic compound derived from the versatile isatin scaffold. The introduction of the propargyl group at the N-1 position of the indole-2,3-dione core imparts unique chemical properties and significant biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on its anticancer effects.

Chemical Properties

This compound is a solid at room temperature with the following key chemical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇NO₂ | [1] |

| Molecular Weight | 185.18 g/mol | [1] |

| Melting Point | 158-161 °C | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Appearance | Solid |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of isatin with a propargyl halide. Several methods have been reported for the N-propargylation of isatins, which can be adapted for the synthesis of the title compound.[2]

General Experimental Protocol for N-Propargylation of Isatin

A common synthetic route involves the reaction of isatin with propargyl bromide in the presence of a base in a suitable solvent.

Materials:

-

Isatin

-

Propargyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of a base (e.g., Sodium Hydride, 1.5 mmol) in anhydrous DMF (10 mL), isatin (1 mmol) is added, leading to the formation of a colored solution.

-

The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

-

A solution of propargyl bromide (1.1 mmol) in anhydrous DMF is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to 60 °C and stirred for approximately 6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualization of the Synthetic Workflow:

References

- 1. 4-Propargyl-substituted 1H-pyrroles induce apoptosis and autophagy via extracellular signal-regulated signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Antiproliferative Activity, Multikinase Inhibition, Apoptosis- Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-propargyl Isatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-propargyl isatin, a valuable building block in medicinal chemistry and drug development.[1][2][3] Isatin and its derivatives exhibit a wide range of biological activities, and the introduction of a propargyl group at the N-1 position offers a versatile handle for further chemical modifications, such as click chemistry, to generate novel bioactive molecules.[4]

Synthesis of N-propargyl Isatin

The N-propargylation of isatin is typically achieved through a nucleophilic substitution reaction where the isatin anion reacts with a propargyl halide.[4][5] Common bases used to deprotonate the isatin nitrogen include sodium hydride (NaH) and potassium carbonate (K2CO3), with dimethylformamide (DMF) or acetonitrile being common solvents.[5][6] The reaction can be performed under conventional heating, as well as with microwave or ultrasound assistance to potentially improve reaction times and yields.[5]

A general synthetic scheme is presented below:

Scheme 1: Synthesis of N-propargyl isatin

Experimental Protocols

A detailed experimental protocol for the synthesis of N-propargyl isatin is provided below, based on established literature procedures.[6]

Materials:

-

Isatin

-

Sodium Hydride (NaH) 60% dispersion in mineral oil

-

Propargyl bromide (80% solution in toluene)

-

Dry Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.5 mmol) in dry DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), isatin (1 mmol) is added portion-wise. The formation of a purple-colored solution indicates the generation of the isatin anion.

-

The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

-

A solution of propargyl bromide (1.1 mmol) in dry DMF is then added dropwise to the reaction mixture.

-

The reaction is heated to 60°C and stirred for approximately 6 hours.

-

After completion, the reaction is monitored by thin-layer chromatography (TLC). The mixture is cooled to room temperature and quenched by the slow addition of ice-cold water.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure N-propargyl isatin.

Characterization Data

The synthesized N-propargyl isatin is characterized by its physical and spectral data. The following tables summarize the key characterization parameters.

Table 1: Physicochemical Properties of N-propargyl Isatin

| Property | Value | Reference |

| Molecular Formula | C11H7NO2 | |

| Molecular Weight | 185.18 g/mol | |

| Appearance | Orange solid | [6] |

| Melting Point | 158 °C | [6] |

Table 2: Spectroscopic Data for N-propargyl Isatin

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.65-7.60 (m, 2H, Ar-H), 7.18-7.07 (m, 2H, Ar-H), 4.55 (s, 2H, -CH₂), 2.49 (t, J = 4.4 Hz, 1H, ≡CH) | [6] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 182.5, 157.0, 149.6, 138.1, 125.2, 124.0, 117.4, 110.9, 79.7, 29.4 | [6] |

| IR (KBr, cm⁻¹) | ~3250 (≡C-H), ~2120 (C≡C), ~1740 (C=O, ketone), ~1720 (C=O, amide) | |

| Mass Spectrometry (HRMS) | Calculated for C₁₁H₇NO₂ [M+H]⁺: 186.0555, Found: 186.0563 |

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the synthesis and characterization of N-propargyl isatin.

Caption: Workflow for the synthesis and characterization of N-propargyl isatin.

Caption: Logical relationship for the structural confirmation of N-propargyl isatin.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and development of an isatin-1,2,3-triazole hybrid analogue as a potent anti-inflammatory agent with enhanced efficacy and gene expression modulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. N-Propargylated isatin-Mannich mono- and bis-adducts: Synthesis and preliminary analysis of in vitro activity against Tritrichomonas foetus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(2-Propynyl)-1H-indole-2,3-dione (CAS Number: 4290-87-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Propynyl)-1H-indole-2,3-dione, also known as 1-propargylisatin, is a derivative of isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold renowned in medicinal chemistry for its broad spectrum of biological activities.[1] Isatin and its derivatives are found in various natural sources and have been extensively studied for their therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The propargyl group at the N1 position of the isatin core in this compound offers a unique chemical handle for further modifications and may contribute to its biological activity. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and potential biological activities, with a focus on its anticancer properties based on the known activities of the isatin scaffold.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4290-87-3 | [4] |

| IUPAC Name | 1-(prop-2-yn-1-yl)indoline-2,3-dione | [4] |

| Synonyms | This compound, 1-propargylisatin | [5] |

| Molecular Formula | C₁₁H₇NO₂ | [4] |

| Molecular Weight | 185.18 g/mol | [4] |

| Appearance | Red crystals | [4] |

| Melting Point | 423 K (150 °C) | [6] |

| SMILES | C#CCN1C2=CC=CC=C2C(=O)C1=O | [4] |

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of isatin with a propargyl halide. A detailed experimental protocol is provided below, based on published literature.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Isatin (1H-indole-2,3-dione)

-

3-Bromopropyne (propargyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Tetra-n-butylammonium bromide (TBAB) - as a phase transfer catalyst

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Dissolve isatin (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

Add potassium carbonate (1.3 equivalents) and a catalytic amount of tetra-n-butylammonium bromide to the solution.

-

To this stirred suspension, add 3-bromopropyne (1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is filtered to remove inorganic salts.

-

The solvent (DMF) is removed from the filtrate under reduced pressure.

-

The resulting solid residue is recrystallized from ethanol to yield this compound as red crystals.

Yield: 88%[4]

Synthesis of this compound.

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is limited in publicly available literature, the isatin scaffold is well-documented to possess significant anticancer properties.[7][8] The biological activities described below are based on the known effects of isatin and its derivatives and represent the expected, yet unconfirmed, activities of the title compound.

Anticancer Activity and Cytotoxicity

Isatin derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines, including leukemia, breast, colon, and lung cancer.[9] The primary mechanism of this cytotoxicity is often attributed to the induction of apoptosis.[9]

Induction of Apoptosis via the Mitochondrial Pathway

The prevailing evidence suggests that isatin derivatives induce apoptosis primarily through the intrinsic or mitochondrial pathway.[10] This pathway is initiated by various intracellular stresses and converges on the mitochondria.

Key Steps in the Mitochondrial Apoptosis Pathway:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The compound likely interacts with the mitochondria, leading to an increase in the permeability of the outer mitochondrial membrane.[2] This is a critical regulatory step in apoptosis.

-

Regulation by Bcl-2 Family Proteins: The process of MOMP is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[11] Isatin derivatives may modulate the expression or function of these proteins to favor apoptosis, for instance, by increasing the Bax/Bcl-2 ratio.

-

Cytochrome c Release: Following MOMP, pro-apoptotic factors, most notably cytochrome c, are released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[12]

-

Cellular Dismantling: The executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[13]

Proposed mitochondrial pathway of apoptosis.

Potential for DNA Damage and PARP Inhibition

Some isatin derivatives have been implicated in causing DNA damage.[7] The mechanism could involve direct interaction with DNA or the generation of reactive oxygen species (ROS) that subsequently damage DNA. Furthermore, Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response.[14] Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficient DNA repair pathways. Given the structural similarities to other PARP inhibitors, it is plausible that this compound could also exhibit PARP inhibitory activity.

Potential role in DNA damage and PARP inhibition.

Interaction with Serum Albumin

Indole derivatives are known to interact with serum albumin, the most abundant protein in blood plasma.[15] This interaction can significantly affect the pharmacokinetic properties of a drug, including its distribution, metabolism, and excretion. The binding of this compound to serum albumin could influence its bioavailability and half-life in vivo.

Suggested Experimental Protocols for Biological Evaluation

The following are detailed, representative protocols for assessing the potential anticancer activities of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caspase-3/7 Activity Assay

Objective: To measure the activation of executioner caspases, a hallmark of apoptosis.

Materials:

-

Cancer cells treated with the test compound

-

Lysis buffer

-

Caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

96-well plate (black for fluorescence, clear for colorimetric)

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Treat cells with the test compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

-

Harvest the cells and prepare cell lysates using the lysis buffer.

-

Determine the protein concentration of the lysates.

-

Add an equal amount of protein from each sample to the wells of a 96-well plate.

-

Add the caspase-3/7 substrate to each well.

-

Incubate at 37°C and measure the absorbance or fluorescence at regular intervals.

-

Calculate the caspase activity relative to the untreated control.

PARP Activity Assay

Objective: To assess the inhibitory effect of the compound on PARP-1 activity.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (nicked DNA)

-

NAD⁺ (substrate for PARP-1)

-

Histones (substrate for PARylation)

-

PARP assay buffer

-

Test compound

-

Detection reagents (e.g., anti-PAR antibody and a secondary antibody-HRP conjugate for ELISA, or a fluorescent NAD⁺ analog)

-

96-well plate

Procedure (ELISA-based):

-

Coat a 96-well plate with histones.

-

In a separate tube, incubate PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

-

Add NAD⁺ to initiate the PARylation reaction and incubate.

-

Transfer the reaction mixture to the histone-coated plate and incubate to allow the PARylated histones to bind.

-

Wash the plate and add a primary antibody that recognizes PAR.

-

Wash and add a secondary antibody conjugated to HRP.

-

Add a chromogenic substrate (e.g., TMB) and measure the absorbance.

-

Calculate the percentage of PARP inhibition and determine the IC₅₀ value.

References

- 1. PARP inhibition protects mitochondria and reduces ROS production via PARP-1-ATF4-MKP-1-MAPK retrograde pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(Prop-2-ynyl)indoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journaljpri.com [journaljpri.com]

- 9. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LJNK, an indoline-2,3-dione-based aminopeptidase N inhibitor with promising antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A unified model of mammalian BCL-2 protein family interactions at the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data of 1-(2-Propynyl)-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(2-Propynyl)-1H-indole-2,3-dione, also known as N-propargyl isatin. The information is compiled from various scientific sources and is intended to assist in the characterization and utilization of this molecule in research and drug development.

Chemical Structure

Systematic Name: this compound Common Name: N-propargyl isatin Molecular Formula: C₁₁H₇NO₂ Molecular Weight: 185.18 g/mol

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of N-substituted isatin derivatives and the known effects of the propargyl group.[1]

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.7 - 7.8 | d | 1H | Ar-H |

| ~7.6 - 7.7 | t | 1H | Ar-H |

| ~7.2 - 7.3 | t | 1H | Ar-H |

| ~7.1 - 7.2 | d | 1H | Ar-H |

| ~4.6 | s | 2H | -CH₂- |

| ~2.3 | t | 1H | ≡C-H |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~183 | C=O (ketone) |

| ~157 | C=O (amide) |

| ~150 | Quaternary Ar-C |

| ~138 | Ar-CH |

| ~125 | Ar-CH |

| ~124 | Ar-CH |

| ~117 | Quaternary Ar-C |

| ~111 | Ar-CH |

| ~79 | -C≡ |

| ~73 | ≡C-H |

| ~30 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of N-substituted isatins is characterized by the strong absorptions of the two carbonyl groups. The propargyl group introduces characteristic C≡C and ≡C-H stretching vibrations. The data below for the parent 1H-indole-2,3-dione provides a reference for the indole-2,3-dione core vibrations.[2]

Table 3: Reference IR Spectral Data of 1H-indole-2,3-dione (Isatin)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Broad | N-H Stretch |

| ~1740 | Strong | C=O Stretch (ketone) |

| ~1620 | Strong | C=O Stretch (amide) |

| ~1460 | Medium | C=C Aromatic Stretch |

For this compound, one would expect to see additional characteristic peaks:

-

~3300 cm⁻¹ (sharp, medium): ≡C-H stretch

-

~2120 cm⁻¹ (weak to medium): C≡C stretch

Mass Spectrometry (MS)

The mass spectrum of N-propargyl isatin is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the propargyl group and cleavage of the isatin ring.[3]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular Ion) |

| 146 | [M - C₃H₃]⁺ |

| 118 | [M - C₃H₃ - CO]⁺ |

| 90 | [M - C₃H₃ - 2CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via liquid chromatography (LC-MS) or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) is a common technique for small organic molecules, which causes fragmentation and provides structural information. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

- 1. N-Propargylated isatin-Mannich mono- and bis-adducts: Synthesis and preliminary analysis of in vitro activity against Tritrichomonas foetus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

An In-depth Technical Guide to N-propargyl isatin: Synthesis, Characterization, and Biological Significance

Disclaimer: As of the latest available data, a definitive single-crystal X-ray diffraction study for N-propargyl isatin has not been published in publicly accessible literature. Therefore, this guide cannot provide a detailed analysis of its crystal structure, such as unit cell parameters, bond lengths, and angles. This document will instead focus on the synthesis, characterization, and the significant biological activities of N-propargyl isatin and its derivatives, compiled from peer-reviewed research.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2] These activities include anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[3][4] The isatin core can be readily modified at the N-1, C-3, and C-5 positions, allowing for the generation of a vast library of bioactive compounds.[1] The introduction of a propargyl group at the N-1 position to form N-propargyl isatin provides a valuable intermediate for further chemical modifications, particularly through "click chemistry" reactions to create triazole conjugates.[5] This guide provides a comprehensive overview of the synthesis, characterization, and biological context of N-propargyl isatin, aimed at researchers and professionals in the field of drug discovery and development.

Data Presentation

While crystallographic data for N-propargyl isatin is unavailable, other quantitative and qualitative data from its synthesis and characterization have been reported.

Table 1: Physicochemical and Spectroscopic Data for N-propargyl isatin Derivatives

| Compound | Molecular Formula | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| 1-(4-Morpholin-4-yl-but-2-ynyl)-1H-indole-2,3-dione | C₁₆H₁₆N₂O₃ | 158 | ¹H NMR (300 MHz, CDCl₃): δ 2.49 (t, J = 4.4 Hz, 4H), 3.25 (s, 2H), 3.69 (t, J = 4.4 Hz, 4H), 4.55 (s, 2H), 7.07–7.18 (m, 2H), 7.60–7.65 (m, 2H). ¹³C NMR (75 MHz, CDCl₃): δ 29.4, 47.4, 52.6, 66.5, 79.7, 110.9, 117.4, 124.0, 125.2, 138.1, 149.6, 157.0, 182.5. HRMS: m/z 284.1169 [M⁺], calculated 284.1161. | [6] |

| 1-(4-Diethylamino-but-2-ynyl)-5-methyl-1H-indole-2,3-dione | C₁₇H₂₀N₂O₂ | Viscous liquid | ¹H NMR (300 MHz, CDCl₃): δ 1.07 (t, J = 7.1 Hz, 6H), 2.27 (s, 3H), 2.52–2.60 (m, 4H), 3.62 (s, 2H), 4.55 (s, 2H), 7.06–7.10 (m, 1H), 7.56–7.65 (m, 2H). ¹³C NMR (75 MHz, CDCl₃): δ 14.8, 20.9, 29.4, 46.7, 47.3, 80.3, 112.5, 118.7, 125.3, 130.3, 138.2, 148.2, 157.1, 181.7. HRMS: m/z 288.3159 [M⁺], calculated 288.3168. | [6] |

Experimental Protocols

Synthesis of N-propargyl isatin

The synthesis of N-propargyl isatin is typically achieved through the N-alkylation of isatin with propargyl bromide.[5] A general procedure is outlined below:

Materials:

-

Isatin

-

Propargyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of a base, such as sodium hydride (1.5 mmol), in dry DMF (10 mL), isatin (1 mmol) is added. The formation of a purple-colored anion indicates the deprotonation of the isatin nitrogen.

-

The solution is stirred at room temperature until the evolution of hydrogen gas ceases.

-

A solution of propargyl bromide (1.1 mmol) in dry DMF is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to 60 °C and stirred for approximately 6 hours.

-

After completion of the reaction (monitored by TLC), the mixture is worked up, typically by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is then dried and concentrated under reduced pressure to yield the crude N-propargyl isatin, which can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Caption: Synthetic workflow for N-propargyl isatin and its derivatization.

Caption: Postulated anti-inflammatory mechanism of isatin derivatives.

Biological Activities and Significance

Isatin and its derivatives are recognized for their wide spectrum of biological activities.[7][8] The structural versatility of the isatin scaffold allows for the development of compounds with targeted therapeutic effects.[9]

Anti-inflammatory Activity

Recent studies have demonstrated that isatin-1,2,3-triazole conjugates, synthesized from N-propargyl isatin, exhibit potent anti-inflammatory properties.[5] These compounds have been shown to attenuate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) in lipopolysaccharide (LPS)-induced human leukemia monocytic THP-1 cells.[5] The underlying mechanism is believed to involve the suppression of key inflammatory signaling pathways like NF-κB and MAPK.[3]

Anticancer Activity

Numerous isatin derivatives have been investigated for their anticancer potential.[9][10] They have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, anti-angiogenic effects, and induction of apoptosis.[6] The modification of the isatin core, for instance by introducing substituents at the C-5 position, can significantly influence the cytotoxic activity against different cancer cell lines.[6]

Antimicrobial and Antiviral Activities

The isatin scaffold is a common feature in compounds with antimicrobial and antiviral properties.[7][11] Isatin derivatives, including Schiff bases and Mannich bases, have shown efficacy against a range of bacteria and fungi.[2] Furthermore, certain isatin derivatives have been identified as inhibitors of viral proteases, highlighting their potential in the development of antiviral therapeutics.[6]

References

- 1. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Isatin and Its Biological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and development of an isatin-1,2,3-triazole hybrid analogue as a potent anti-inflammatory agent with enhanced efficacy and gene expression modulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. N-Propargylated isatin-Mannich mono- and bis-adducts: Synthesis and preliminary analysis of in vitro activity against Tritrichomonas foetus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 1-(2-Propynyl)-1H-indole-2,3-dione and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Propynyl)-1H-indole-2,3-dione, also known as N-propargyl isatin, is a heterocyclic compound belonging to the isatin family. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. While specific quantitative data for the parent compound is limited in publicly available literature, this guide summarizes the existing data for its derivatives to provide a basis for further research and drug development. The guide includes detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways and experimental workflows.

Introduction

Isatin (1H-indole-2,3-dione) is an endogenous indole derivative found in mammalian tissues and has been identified as a privileged scaffold in drug discovery. The isatin core can be readily functionalized at various positions, particularly at the N1 position of the indole ring, to generate a diverse library of compounds with a broad range of pharmacological activities. The introduction of a propargyl group at the N1 position, yielding this compound, offers a reactive handle for further chemical modifications, such as click chemistry, and can also contribute to the compound's biological profile.

Derivatives of N-propargyl isatin have been investigated for several therapeutic applications, demonstrating the potential of this chemical scaffold. This guide will delve into the specifics of these biological activities, presenting quantitative data where available and outlining the methodologies used for their evaluation.

Anticancer Activity

This compound has been reported to exhibit anticancer activity in vitro by inducing programmed cell death, or apoptosis, through interaction with cellular mitochondria[1]. While specific IC50 values for the parent compound are not widely reported, various N-propargyl isatin derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic potential of N-propargyl isatin derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the available data for some of these derivatives.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N-propargylated isatin-7-chloroquinoline conjugate (7a) | PC-3 (Prostate Cancer) | Minimal Toxicity | [2] |

| N-propargylated isatin-7-chloroquinoline conjugate (7c) | PC-3 (Prostate Cancer) | Minimal Toxicity | [2] |

| N-propargylated isatin-7-chloroquinoline conjugate (7d) | PC-3 (Prostate Cancer) | Minimal Toxicity | [2] |

Note: While direct IC50 values against cancer cell lines for these specific N-propargyl isatin derivatives were not provided in the search results, their cytotoxicity was evaluated and deemed minimal in the context of their anti-protozoal activity.

Mechanism of Action: Apoptosis Induction

The primary mechanism of anticancer activity for this compound and its derivatives appears to be the induction of apoptosis. Apoptosis is a regulated process of cell death that is crucial for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer. The intrinsic, or mitochondrial, pathway of apoptosis is a key target for many anticancer agents.

The intrinsic apoptosis pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial outer membrane permeability. This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, ultimately leading to the dismantling of the cell. This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

Caption: Intrinsic apoptosis pathway induced by this compound.

Antimicrobial and Antiprotozoal Activity

Derivatives of N-propargyl isatin have also been evaluated for their activity against various pathogens, including protozoa.

Quantitative Antiprotozoal Data

A study on N-propargylated isatin-Mannich mono- and bis-adducts and their 7-chloroquinoline conjugates revealed significant activity against the protozoal pathogen Tritrichomonas foetus.

| Compound/Derivative | Organism | IC50 (µM) | Reference |

| N-propargylated isatin-7-chloroquinoline conjugate (7a) | Tritrichomonas foetus | 22.2 | [2] |

| N-propargylated isatin-7-chloroquinoline conjugate (7c) | Tritrichomonas foetus | 11.3 | [2] |

| N-propargylated isatin-7-chloroquinoline conjugate (7d) | Tritrichomonas foetus | 24.5 | [2] |

Enzyme Inhibition

Carboxylesterase Inhibition

Isatins have been identified as potent and specific inhibitors of carboxylesterases (CEs), enzymes involved in the metabolism of numerous drugs. The inhibitory potency of isatin derivatives against CEs has been shown to be related to their hydrophobicity.

Caspase Inhibition

Given that isatin derivatives can induce apoptosis, it is plausible that they may also directly interact with and modulate the activity of caspases. Some isatin derivatives have been specifically designed and evaluated as caspase inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of isatin derivatives.

Cytotoxicity and Cell Viability Assays

A general workflow for assessing the cytotoxicity of a compound is outlined below.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

-

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.

-

Protocol:

-

Compound Preparation: Prepare serial twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Conclusion

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. The available data, primarily from studies on its derivatives, highlight their potential as anticancer and antiprotozoal agents. The induction of apoptosis via the intrinsic mitochondrial pathway appears to be a key mechanism for their cytotoxic effects. Further investigation into the specific molecular targets and a more detailed elucidation of the signaling pathways involved are warranted. The experimental protocols provided in this guide offer a framework for the continued exploration and evaluation of this versatile chemical scaffold in the pursuit of novel therapeutic agents. More comprehensive studies are needed to determine the specific quantitative biological activity of the parent compound, this compound, to fully understand its therapeutic potential.

References

N-Propargyl Isatin Derivatives: A Technical Guide to Their Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin, an endogenous indole alkaloid, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, N-propargyl isatin derivatives have garnered significant attention for their potent anticancer properties. The introduction of the propargyl group at the N1 position of the isatin core has proven to be a successful strategy in enhancing cytotoxic activity against a range of human cancer cell lines. These compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). This technical guide provides a comprehensive overview of the anticancer properties of N-propargyl isatin derivatives, summarizing key quantitative data, detailing essential experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Isatin (1H-indole-2,3-dione) and its derivatives have been a focal point of extensive research in oncology due to their synthetic accessibility and diverse pharmacological profiles. The N-propargyl moiety, a small, reactive functional group, has been strategically incorporated into the isatin scaffold to enhance biological activity. This modification has led to the discovery of potent anticancer agents with promising preclinical data. This guide will delve into the specifics of these derivatives, offering a technical resource for professionals in the field of cancer drug discovery and development.

Quantitative Data on Anticancer Activity

The anticancer efficacy of N-propargyl isatin derivatives has been quantified against various human cancer cell lines and key molecular targets. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a comparative overview of their potency.

Table 1: In Vitro Cytotoxicity of N-Propargyl Isatin Derivatives against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |

| N-propargyl isatin-thiosemicarbazone conjugate (74) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| N-propargyl isatin sulfonamide (20d) | Not Specified | Not Specified | See Table 2 | Ac-DEVD-CHO | 0.016 ± 0.002 |

| 5c | MCF-7 | Breast Cancer | 50 | - | - |

| 4d | MCF-7 | Breast Cancer | 50 | - | - |

Note: Specific IC50 values for compound 74 against cancer cell lines were not explicitly detailed in the provided search results, though its synthesis from N-propargyl isatin is mentioned.

Table 2: In Vitro Inhibitory Activity of N-Propargyl Isatin Derivatives against Molecular Targets

| Compound ID | Target | Assay Type | IC50 | Reference Compound | IC50 |

| N-propargyl isatin sulfonamide (20d) | Caspase-3 | Fluorogenic Substrate Assay | 2.33 µM | Ac-DEVD-CHO | 0.016 ± 0.002 µM |

| N-propargyl isatin sulfonamide (20d) | Caspase-7 | Fluorogenic Substrate Assay | Moderate Inhibition | Ac-DEVD-CHO | 0.016 ± 0.002 µM |

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of N-propargyl isatin derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

N-propargyl isatin derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N-propargyl isatin derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines treated with N-propargyl isatin derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of the compounds for a specified time. Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines treated with N-propargyl isatin derivatives

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the compounds for the desired time and harvest the cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate the mechanism of action of the compounds.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Caspase-3, Bcl-2, Bax, Cyclin E, CDK2, p-Rb, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Mechanisms of Action

N-propargyl isatin derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The primary mechanisms identified are the inhibition of VEGFR-2 and CDK2, leading to the induction of apoptosis and cell cycle arrest.

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 by N-propargyl isatin derivatives can block the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

Caption: Inhibition of the VEGFR-2 signaling pathway by N-propargyl isatin derivatives.

Inhibition of CDK2 and Cell Cycle Progression

CDK2, in complex with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle.[1] Overexpression of Cyclin E and subsequent activation of CDK2 are common in many cancers, leading to uncontrolled cell proliferation. N-propargyl isatin derivatives can inhibit CDK2 activity, leading to cell cycle arrest at the G1/S checkpoint.

Caption: Inhibition of CDK2-mediated G1/S transition by N-propargyl isatin derivatives.

Induction of Apoptosis

The inhibition of critical survival pathways by N-propargyl isatin derivatives ultimately leads to the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

Caption: General workflow for apoptosis induction by N-propargyl isatin derivatives.

Conclusion

N-propargyl isatin derivatives represent a promising class of anticancer agents with multifaceted mechanisms of action. Their ability to induce apoptosis and cell cycle arrest through the inhibition of key kinases like VEGFR-2 and CDK2 highlights their therapeutic potential. The quantitative data and experimental protocols presented in this guide offer a valuable resource for the continued research and development of these compounds as effective cancer therapeutics. Further investigations into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy are warranted to advance these promising molecules towards clinical applications.

References

The Versatile Building Block: A Technical Guide to 1-(2-Propynyl)-1H-indole-2,3-dione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2-propynyl)-1H-indole-2,3-dione, also known as N-propargyl isatin, a highly versatile building block in modern organic synthesis. Its unique combination of a reactive isatin core and a terminal alkyne functionality makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This document details its synthesis, key reactions, and the biological activities of its derivatives, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key processes with diagrams.

Introduction

Isatin (1H-indole-2,3-dione) is a privileged scaffold in drug discovery, forming the structural basis of numerous biologically active molecules. The introduction of a propargyl group at the N1-position of the isatin ring system endows the molecule with a reactive handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Mannich reactions, and Sonogashira coupling. This versatility allows for the facile introduction of diverse functionalities, leading to the generation of large and structurally complex molecular libraries for biological screening.

Synthesis of this compound

The N-propargylation of isatin is a straightforward and efficient process, typically achieved through an SN2 reaction with propargyl bromide. Several methods have been reported, varying in the choice of base and reaction conditions, including conventional heating and microwave irradiation.

Table 1: Synthesis of this compound

| Entry | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1 | Sodium Hydride (NaH) | DMF | 60 °C, 6 h | Good | |

| 2 | Potassium Carbonate (K2CO3) | DMF | Room Temperature, 4 h | >60 | |

| 3 | Potassium Carbonate (K2CO3) | DMF | Microwave, 100 W | Good to Excellent | |

| 4 | Potassium Carbonate (K2CO3) | Acetonitrile | 50 °C (water bath) | - | |

| 5 | Potassium Carbonate (K2CO3) | DMF | 50 °C (water bath) | - |

Experimental Protocol: Synthesis using Sodium Hydride

Materials:

-

Isatin (1 mmol)

-

Sodium hydride (1.5 mmol)

-

Dry Dimethylformamide (DMF, 10 mL)

-

Propargyl bromide (1.1 mmol)

Procedure:

-

To a stirred suspension of sodium hydride in dry DMF, add isatin. The formation of a purple-colored anion will be observed.

-

Stir the solution at room temperature until the evolution of hydrogen gas ceases.

-

To this reaction mixture, add a solution of propargyl bromide in dry DMF dropwise.

-

Heat the reaction mixture to 60 °C with constant stirring for approximately 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and extract the product.

-

Purify the crude product by column chromatography using a hexane:ethyl acetate (4:1) mixture to furnish the desired N-propargylated isatin.

Characterization Data: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Applications in Organic Synthesis

The terminal alkyne of N-propargyl isatin serves as a versatile handle for the construction of more complex molecular architectures. Key applications include its use in Mannich reactions and click chemistry to synthesize novel heterocyclic compounds.

Mannich Reactions

N-propargyl isatin can undergo copper-catalyzed Mannich reactions with formaldehyde and various secondary amines to yield N-propargylated-isatin Mannich adducts. This methodology has been extended to the synthesis of bis-Mannich adducts and hybrid molecules incorporating other biologically active moieties, such as the 7-chloroquinoline nucleus.

Table 2: Synthesis of N-Propargylated Isatin-Mannich Adducts

| Product Type | Reagents | Catalyst | Solvent | Reaction Conditions | Yield |

| Mono-Mannich Adduct | N-propargyl isatin, paraformaldehyde, secondary amine | Cu(I)Cl | Dioxane | Reflux, 110-120 °C, 8 h | Good |

| Bis-Mannich Adduct | N-propargyl isatin, paraformaldehyde, piperazine | Cu(I)Cl | Dioxane | Reflux, 120 °C, 8 h | Good |

| Isatin-7-chloroquinoline hybrid | N-propargyl isatin, 7-chloro-4-piperazin-1-yl-quinoline | Cu(I)Cl | - | - | - |

Experimental Protocol: Synthesis of a Mono-Mannich Adduct

Materials:

-

This compound (1 mmol)

-

Paraformaldehyde

-

Secondary amine (2 mmol)

-

Copper(I) chloride (catalytic amount)

-

Dry dioxane

Procedure:

-

To a well-stirred solution of N-propargylated isatin in dry dioxane, add a catalytic amount of copper(I) chloride and paraformaldehyde in succession.

-

Stir the reaction mixture for 10 minutes.

-

Add the secondary amine and reflux the mixture at 120 °C for 8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the desired Mannich adduct.

Diagram of Experimental Workflow: Synthesis and Application of N-propargyl isatin

Caption: Synthetic route to N-propargyl isatin and its subsequent application in Mannich and click reactions.

Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of N-propargyl isatin is ideal for participating in CuAAC reactions with various organic azides. This "click" reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazole-tethered isatin conjugates. This strategy has been widely employed to synthesize libraries of hybrid molecules for drug discovery, including potential agents for Alzheimer's disease and anticancer therapies.

Table 3: Synthesis of 1,2,3-Triazole-Tethered Isatin Conjugates

| Isatin Derivative | Azide Partner | Catalyst System | Solvent | Reaction Conditions | Yield (%) | Reference |

| N-propargyl isatin | Substituted aryl azides | CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O | - | - | |

| C-5 substituted N-propargyl isatins | Coumarin-derived azides | - | - | - | >60 |

Experimental Protocol: General Procedure for CuAAC Reaction

Materials:

-

This compound (1 mmol)

-

Organic azide (1 mmol)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 mmol)

-

Sodium ascorbate (0.2 mmol)

-

tert-Butanol and Water (1:1 mixture)

Procedure:

-

Dissolve N-propargyl isatin and the organic azide in a 1:1 mixture of tert-butanol and water.

-

To this solution, add copper(II) sulfate pentahydrate followed by sodium ascorbate.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,3-triazole derivative.

Biological Activities of N-Propargyl Isatin Derivatives

Derivatives of this compound have demonstrated a wide range of biological activities, highlighting the potential of this scaffold in drug development.

Anticancer and Cytotoxic Activities

Isatin and its derivatives are well-known for their anticancer properties. N-alkylation of the isatin core can significantly enhance cytotoxicity against various cancer cell lines. While specific data for N-propargyl isatin is emerging, the isatin scaffold is known to induce apoptosis in tumor cells. Some derivatives have shown potent activity against cell lines such as the human prostate cancer cell line (PC-3) and human monocyte-like histiocytic lymphoma cells (U937).

Anti-protozoal Activity

N-propargylated isatin-7-chloroquinoline conjugates have been synthesized and evaluated for their in vitro activity against the veterinary protozoal pathogen Tritrichomonas foetus. The introduction of the 7-chloroquinoline moiety markedly enhanced the anti-protozoal activity.

Table 4: Anti-protozoal Activity of N-Propargylated Isatin-7-chloroquinoline Hybrids against T. foetus

| Compound | IC50 (µM) |

| 7a | 22.2 |

| 7c | 11.3 |

| 7d | 24.5 |

| Metronidazole (control) | 0.72 |

Diagram of a Potential Signaling Pathway Modulated by Isatin Derivatives

Caption: A simplified diagram illustrating a potential mechanism of action for isatin derivatives, involving the modulation of the PI3K/Akt signaling pathway, which can lead to the induction of apoptosis in cancer cells.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its terminal alkyne group enable the efficient synthesis of a wide range of novel heterocyclic compounds through reactions such as the Mannich reaction and copper-catalyzed azide-alkyne cycloaddition. The resulting derivatives have shown promising biological activities, particularly in the areas of anticancer and anti-protozoal drug discovery. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this remarkable scaffold in their synthetic and medicinal chemistry endeavors.

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of N-Substituted Isatins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), a bicyclic heterocyclic compound, has captivated chemists and pharmacologists for over a century and a half. Its unique structural features, including a fused aromatic ring, an amide, and a ketone, render it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic modification of the isatin core, particularly at the N-1 position, has proven to be a highly effective strategy in the development of potent therapeutic agents. This in-depth technical guide delves into the discovery and rich history of N-substituted isatins, providing a comprehensive overview of their synthesis, key derivatives, and the evolution of their therapeutic applications.

The Genesis of Isatin: From Indigo to a Versatile Precursor

The story of isatin begins in 1841 when it was first obtained by Erdmann and Laurent as a product of the oxidation of indigo dye using nitric and chromic acids.[1][2] Initially, its structure was a subject of debate until it was correctly established by Kekulé.[3] Early investigations into its chemistry were pioneered by Sumpter and later expanded upon by Popp and Silva.[1][3] This foundational work laid the groundwork for the exploration of isatin and its derivatives as crucial precursors in organic synthesis.

The Advent of N-Substituted Isatins: Expanding the Chemical Space

The realization that the hydrogen atom at the N-1 position of the isatin ring could be readily substituted opened up a new chapter in isatin chemistry. This modification not only allowed for the fine-tuning of the molecule's physicochemical properties but also provided a handle for introducing a wide variety of functional groups, leading to the generation of extensive compound libraries with diverse biological activities. The N-substitution of the isatin core can be readily achieved through deprotonation to form the corresponding sodium or potassium salt, followed by the addition of an electrophile such as an alkyl or acyl halide.[4] For N-arylation, cross-coupling reactions with aryl halides, often catalyzed by copper or palladium, are commonly employed.[4]

Key Synthetic Methodologies for the Isatin Core

The construction of the isatin scaffold itself has been the subject of extensive research, with several named reactions becoming cornerstone methods in the field.

The Sandmeyer Synthesis

The Sandmeyer synthesis is one of the oldest and most straightforward methods for preparing isatins.[2][4] It involves the condensation of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin.[2][4]

The Stolle Synthesis

The Stolle synthesis provides an alternative and efficient route to N-substituted isatins.[2][5] In this method, a secondary arylamine is reacted with oxalyl chloride to form an N-aryl-α-chlorooxalanilide, which is then cyclized using a Lewis acid, such as aluminum chloride, to afford the N-substituted isatin.[5]

The Gassman Synthesis

The Gassman synthesis offers a more modern approach, particularly for the preparation of substituted isatins.[3] This method involves the reaction of an N-substituted aniline with an α-keto ester to form an intermediate that is then cyclized and oxidized to the corresponding isatin.

Data Presentation: Biological Activities of N-Substituted Isatins

The derivatization of the N-1 position of isatin has led to the discovery of compounds with a wide spectrum of biological activities. The following tables summarize some of the key quantitative data for various N-substituted isatins.

| Compound ID | N-Substituent | Target/Activity | IC50/EC50 (µM) | Cell Line/Assay | Reference |

| Sunitinib | -CH2CH2N(Et)2 | VEGFR-2 | 0.08 | - | [6] |

| Nintedanib | - | VEGFR-2 | 0.013 | - | [7] |

| Orantinib | - | VEGFR-2 | - | - | - |

| Anticancer Agents | |||||

| Compound 1 | N-methyl | Cytotoxic | 1.83 ± 0.08 | T47D | [6] |

| Compound 2 | N-benzyl | Cytotoxic | 3.59 ± 0.16 | T47D | [6] |

| Compound 3 | N-(4-chlorophenyl) | Cytotoxic | 5.45 ± 0.24 | T47D | [6] |

| Antiviral Agents | |||||

| Compound 4 | N-Mannich base | Anti-HIV-1 | 11.3 | - | [8] |

| Compound 5 | N-Mannich base | Anti-HIV-1 | 13.9 | - | [8] |

| Compound 6 | N-thiosemicarbazone | Anti-HIV | 0.34 | - | [8] |

| Compound 7 | N-thiosemicarbazone | Anti-HIV | 2.9 | - | [8] |

Experimental Protocols

General Procedure for N-Alkylation of Isatin

To a solution of isatin (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate, 1.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes. The desired alkyl halide (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired N-alkylated isatin.

Sandmeyer Isatin Synthesis: A Step-by-Step Protocol

-

Formation of Isonitrosoacetanilide: In a flask, dissolve chloral hydrate and sodium sulfate in water. To this, add a solution of the substituted aniline in dilute hydrochloric acid, followed by a solution of hydroxylamine hydrochloride. Heat the mixture to boiling for a few minutes. Upon cooling, the isonitrosoacetanilide precipitates and is collected by filtration.

-

Cyclization to Isatin: Add the dried isonitrosoacetanilide portion-wise to pre-warmed concentrated sulfuric acid, maintaining the temperature between 60-70 °C. After the addition is complete, heat the mixture to 80 °C for 10 minutes. Cool the reaction mixture and pour it onto crushed ice. The resulting precipitate is the crude isatin, which is then filtered, washed with water, and dried. The crude product can be further purified by recrystallization.

Stolle Synthesis of an N-Aryl Isatin: A Detailed Methodology

-

Formation of the Oxanilyl Chloride: To a solution of a secondary arylamine in an inert solvent (e.g., anhydrous diethyl ether), add oxalyl chloride dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for several hours. The solvent is then removed under reduced pressure to yield the crude N-aryl-α-chlorooxalanilide.

-

Intramolecular Friedel-Crafts Cyclization: Dissolve the crude oxanilyl chloride in a suitable solvent (e.g., carbon disulfide) and add a Lewis acid (e.g., aluminum chloride) portion-wise at 0 °C. The reaction mixture is then heated to reflux until the reaction is complete. After cooling, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude N-aryl isatin is purified by chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathway: Inhibition of VEGFR-2 by N-Substituted Isatins

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. ijcrt.org [ijcrt.org]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

N-Propargyl Isatin: A Promising Scaffold for Novel Therapeutics

An In-depth Technical Guide on Potential Therapeutic Targets

N-propargyl isatin, a derivative of the endogenous indole isatin, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, particularly the presence of the propargyl group at the N-1 position, have endowed it with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of N-propargyl isatin and its analogues, focusing on their applications in neurodegenerative diseases and oncology. This document is intended for researchers, scientists, and drug development professionals.

Monoamine Oxidase Inhibition: A Key to Neuroprotection

N-propargyl isatins have been extensively investigated as inhibitors of monoamine oxidases (MAOs), enzymes responsible for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine. The inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases dopaminergic tone in the brain.

Quantitative Data on MAO Inhibition

The following table summarizes the in vitro inhibitory activities of various N-propargyl isatin derivatives against MAO-A and MAO-B.

| Compound | R Group | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| IS7 | H | - | 0.082 | 0.044 | 233.85 | [1] |

| IS13 | 5-Cl | - | 0.104 | 0.061 | 212.57 | [1] |

| IS6 | H | - | 0.124 | 0.068 | 263.80 | [1] |

| IS15 | 5-F | 1.852 | - | - | - | [1] |

| IS3 | H | 2.385 | - | - | - | [1] |

| ISB1 | H | - | 0.124 | 0.055 | - | [2] |

| ISFB1 | 5-F | 0.678 | 0.135 | 0.069 | 5.02 | [2] |

| HIB2 | - | 0.037 | - | - | 29 (over MAO-B) | [3] |

| HIB4 | - | 0.039 | - | - | - | [3] |

| HIB10 | - | - | 0.125 | - | - | [3] |

IC50: The half maximal inhibitory concentration. Ki: Inhibition constant. Selectivity Index: Ratio of IC50 (MAO-A) / IC50 (MAO-B) or as stated.

Signaling Pathway: MAO-B Inhibition

The primary mechanism of neuroprotection by N-propargyl isatin derivatives in the context of Parkinson's disease is the selective inhibition of MAO-B. This leads to a decrease in the degradation of dopamine in the striatum, thereby increasing its availability and alleviating motor symptoms.

Anticancer Activity: Induction of Apoptosis and Kinase Inhibition

A growing body of evidence suggests that N-propargyl isatin and its derivatives possess potent anticancer properties against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis (programmed cell death) and the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of various N-propargyl isatin derivatives against different cancer cell lines.